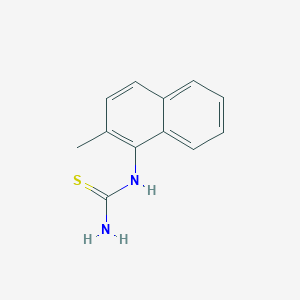

(2-Methylnaphthalen-1-yl)thiourea

CAS No.: 691891-05-1

Cat. No.: VC4980597

Molecular Formula: C12H12N2S

Molecular Weight: 216.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 691891-05-1 |

|---|---|

| Molecular Formula | C12H12N2S |

| Molecular Weight | 216.3 |

| IUPAC Name | (2-methylnaphthalen-1-yl)thiourea |

| Standard InChI | InChI=1S/C12H12N2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)14-12(13)15/h2-7H,1H3,(H3,13,14,15) |

| Standard InChI Key | WZBSRYHAMYUUEW-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2C=C1)NC(=S)N |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-(2-methylnaphthalen-1-yl)thiourea. Its molecular formula is C₁₂H₁₂N₂S, with a molecular weight of 216.3 g/mol.

Structural Analysis

The molecule comprises:

-

A thiourea core (NH–C(=S)–NH₂).

-

A 2-methylnaphthalen-1-yl group attached to one nitrogen atom.

The naphthalene system provides aromatic stability, while the methyl group introduces steric hindrance, affecting intermolecular interactions .

Synthesis and Optimization

Conventional Synthesis Routes

Traditional methods involve the reaction of 2-methylnaphthalen-1-amine with thiophosgene or ammonium thiocyanate under acidic conditions. For example:

Yields typically range from 60–75%, with purification via recrystallization from ethanol .

Ultrasonic-Assisted Synthesis

Recent advancements employ ultrasound irradiation to enhance reaction efficiency. A study on analogous N-naphthoyl thioureas achieved 90–95% yields in 30–50 minutes at 50°C, compared to 6–8 hours conventionally . This method reduces side reactions and improves scalability.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO, DMF, and ethanol; insoluble in water.

-

Stability: Stable under ambient conditions but susceptible to oxidation in acidic environments.

Spectroscopic Characterization

-

FT-IR: Peaks at 3250 cm⁻¹ (N–H stretch), 1250 cm⁻¹ (C=S), and 1600 cm⁻¹ (C–N).

-

¹H NMR: Aromatic protons appear at δ 7.2–8.5 ppm; NH signals at δ 9.8–10.2 ppm.

Biological Activities and Mechanisms

Antimicrobial Efficacy

While direct data on (2-Methylnaphthalen-1-yl)thiourea is scarce, structurally similar thioureas exhibit potent activity:

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 0.25–1.0 | N-Benzoylthiourea analogs |

| Escherichia coli | 625 | Naphthoylthiourea derivatives |

Mechanistically, thioureas disrupt bacterial membrane integrity and inhibit enzymes like DNA gyrase .

Industrial and Pharmaceutical Applications

Catalytic Uses

Copper complexes of thiourea derivatives demonstrate photocatalytic activity, degrading methyl orange dye with >80% efficiency under UV light .

Drug Development Prospects

The compound’s low cytotoxicity toward normal cells (IC₅₀ > 76 µM) and high selectivity for cancer cells position it as a candidate for targeted therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume